2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol
Overview
Description
“2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.75 g/mol. Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, is a part of this compound . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of piperazine derivatives, like the compound , often involves cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be assigned by HRMS, IR, 1H, and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives often include aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” can be determined using various spectroscopic techniques such as HRMS, IR, 1H, and 13C NMR .Scientific Research Applications
Synthesis and Characterization
- A compound structurally related to 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol was synthesized, providing insight into alternative synthesis routes for similar compounds (Shahinshavali et al., 2021).
- Another study synthesized and characterized novel 1,2,4-triazine derivatives bearing a piperazine amide moiety, highlighting the structural versatility and potential of piperazine derivatives in medicinal chemistry (Yurttaş et al., 2014).
Antitumor and Anticancer Applications
- In a study evaluating the antitumor activity of 1,2,4-triazine derivatives with piperazine amide, certain compounds showed promising antiproliferative effects against breast cancer cells, suggesting potential cancer therapeutic applications (Yurttaş et al., 2014).
Antimicrobial Properties
- Piperazine derivatives have been explored for their antimicrobial properties. A study synthesizing novel piperazine derivatives found several compounds exhibiting excellent antibacterial and antifungal activities, indicating the potential of such compounds in addressing microbial infections (Rajkumar et al., 2014).
Pharmaceutical Development
- Research on piperazine derivatives for pharmaceutical applications is notable. One study synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating the compound's antidepressant and antianxiety activities, which are crucial for developing new mental health medications (Kumar et al., 2017).
Future Directions
The future directions for “2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol” could involve further exploration of its biological activity and potential applications in pharmaceuticals . Further studies could also focus on the development of novel synthetic methods for piperazine derivatives .
properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)10-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHAGXPXWBSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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